molecular formula C9H9NO2S B1378444 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione CAS No. 1421603-50-0

3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

Cat. No.: B1378444
CAS No.: 1421603-50-0
M. Wt: 195.24 g/mol
InChI Key: VNFKLEUIKFRJPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methyl acrylate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Mechanism of Action

Properties

IUPAC Name

6-methyl-1,1-dioxo-1-benzothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-6-2-3-7-8(10)5-13(11,12)9(7)4-6/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFKLEUIKFRJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CS2(=O)=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 2
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 3
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 4
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 5
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione
Reactant of Route 6
3-Amino-6-methyl-1lambda6-benzothiophene-1,1-dione

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